(+)-11betaH,13-Dihydroludartin is a naturally occurring compound that belongs to the class of sesquiterpenes. It is derived from the plant species Ludwigia and exhibits potential biological activities, including anti-inflammatory and cytotoxic properties. The compound's stereochemistry plays a crucial role in its biological effects, making it an interesting subject for further research.
The primary source of (+)-11betaH,13-Dihydroludartin is the plant Ludwigia, which is known for its diverse range of secondary metabolites. This compound has been isolated from various species within this genus, and its extraction typically involves methods like solvent extraction and chromatographic techniques to purify the active components.
(+)-11betaH,13-Dihydroludartin is classified as a sesquiterpene, a type of terpene that consists of three isoprene units and typically contains 15 carbon atoms. Terpenes are significant in various biological processes and have applications in pharmaceuticals, cosmetics, and food industries due to their aromatic properties.
The synthesis of (+)-11betaH,13-Dihydroludartin can be achieved through several methods, including total synthesis from simpler organic compounds or extraction from natural sources. One notable synthetic pathway involves the conversion of precursors derived from other sesquiterpenes through selective chemical reactions.
The molecular structure of (+)-11betaH,13-Dihydroludartin can be represented by its chemical formula . The compound features a bicyclic structure typical of sesquiterpenes, which contributes to its unique properties.
(+)-11betaH,13-Dihydroludartin participates in various chemical reactions that can modify its structure and enhance its biological activity. Common reactions include:
The reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and selectivity in the synthesis of (+)-11betaH,13-Dihydroludartin.
The mechanism of action of (+)-11betaH,13-Dihydroludartin involves interaction with specific biological targets within cells. It may modulate signaling pathways related to inflammation or cell proliferation.
Research indicates that the compound may inhibit certain enzymes involved in inflammatory processes or promote apoptosis in cancer cells. Further studies are needed to elucidate the precise molecular interactions and pathways affected by this compound.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize these properties accurately.
(+)-11betaH,13-Dihydroludartin has several potential applications in scientific research:
Research continues into the full range of applications for (+)-11betaH,13-Dihydroludartin, highlighting its importance in both medicinal chemistry and natural product research.
(+)-11betaH,13-Dihydroludartin is a sesquiterpene lactone (SL) belonging to the guaianolide subclass, characterized by a bicyclic 5-7 fused ring system with a γ-lactone moiety and a saturated C13 position [6] [9]. Its molecular formula is C₁₅H₁₈O₅, featuring a cis-fused lactone ring and a hydroxyl group at C11 in the β-configuration [1] [3]. This structural motif is critical for its bioactivity, as the lactone ring enables nucleophilic attack at biological targets, while saturation at C13 reduces nonspecific cytotoxicity compared to unsaturated analogues [2] [4].
The compound occurs naturally in select Asteraceae species, notably within the Vernonia and Stevia genera, often coexisting with structurally related SLs like vernolepin and estafietin [4] [9]. It is typically isolated from leaf or inflorescence extracts using chromatographic techniques such as vacuum liquid chromatography (VLC) and Sephadex LH-20 gel filtration [4]. Semi-synthetic routes remain pivotal for large-scale production, with santonin (from Artemisia spp.) serving as a common precursor through epoxidation and regioselective elimination reactions [1].
Table 1: Key Structural Features and Natural Sources of (+)-11betaH,13-Dihydroludartin
Property | Detail |
---|---|
IUPAC Name | (3aR,4S,9aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylidene-3a,4,5,9a-tetrahydroazuleno[4,5-b]furan-2,9b(3H)-dione |
Molecular Formula | C₁₅H₁₈O₅ |
Molecular Weight | 278.3 g/mol |
Natural Sources | Vernonia leopoldi, Stevia alpina |
Co-occurring SLs | Vernolepin, 11β,13-dihydrovernodalin, estafietin |
Biosynthetic Precursor | Farnesyl pyrophosphate (FPP) |
The discovery of (+)-11betaH,13-dihydroludartin is intertwined with broader milestones in SL chemistry. Initial research on SLs (1950s–1970s) focused on cytotoxic compounds like artemisinin and parthenolide, which showcased the therapeutic potential of the α-methylene-γ-lactone group [5] [6]. However, this moiety's high reactivity often led to indiscriminate cytotoxicity, limiting clinical utility [2] [9].
In 2002, a landmark stereoselective synthesis of dihydroludartin from santonin was achieved, marking the first reliable access to this compound [1]. The synthetic route involved:
This methodology enabled gram-scale production, facilitating biological studies. Concurrently, ethnopharmacological investigations of Ethiopian traditional medicine identified Vernonia leopoldi as a source of dihydroludartin, validating its natural occurrence and traditional use against malignancies [4].
Table 2: Historical Milestones in SL Research Relevant to Dihydroludartin
Time Period | Development | Impact on Dihydroludartin Research |
---|---|---|
1970s–1990s | Isolation of cytotoxic SLs (e.g., artemisinin, parthenolide) | Highlighted bioactivity of α-methylene-γ-lactones |
2002 | Stereoselective synthesis from santonin [1] | Enabled standardized production and bioactivity testing |
2001 | Discovery of reduced cytotoxicity in dihydro-SLs [2] | Rationalized dihydroludartin's therapeutic window |
2010s–Present | Ethnopharmacological studies of Vernonia leopoldi [4] | Confirmed natural occurrence and traditional anticancer use |
(+)-11betaH,13-Dihydroludartin exemplifies the "dihydro advantage" in SL-based drug discovery, where saturation of the exocyclic methylene group (C13) enhances target specificity while reducing off-target cytotoxicity [2] [4]. Key mechanisms underpinning its anticancer potential include:
Table 3: Anticancer Mechanisms and Efficacy of Dihydroludartin and Analogues
Mechanism | Experimental Model | Key Findings | Reference |
---|---|---|---|
Aromatase inhibition | JEG-3 choriocarcinoma cells | IC₅₀ = 2 μM; competitive inhibition (Kᵢ = 1.5 μM); 41% suppression of uterine hypertrophy in mice | [2] |
ALDH⁺ CSC depletion | JIMT-1 breast cancer cells | 40–60% reduction at 2 μM; downregulation of NF-κB and SOX2 | [4] |
Cell migration inhibition | JIMT-1 wound-healing assay | >50% reduction after 72 h (2 μM) | [4] |
Cytotoxicity selectivity | MCF-10A vs. MCF-7 cells | IC₅₀ > 50 μM (normal-like) vs. IC₅₀ = 8.3 μM (cancer) | [4] |
Structurally, the saturated lactone retains anticancer efficacy while mitigating the hepatotoxicity and myelosuppression associated with α,β-unsaturated SLs [2] [6]. This positions dihydroludartin as a lead compound for derivatives targeting CSC niches and hormone-dependent cancers. Current strategies include conjugating it with fluorophores (e.g., nitrobenzoxadiazole) to track cellular uptake and optimize tumor-specific delivery [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: